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Compound of Interest

5,6-Dimethyl-2,3-dihydro-1H-
Compound Name:
inden-1-one

Cat. No.: B093330

Introduction to 5,6-Dimethyl-2,3-dihydro-1H-
inden-1-one

5,6-Dimethyl-2,3-dihydro-1H-inden-1-one, a substituted indanone, is a valuable intermediate
in organic synthesis.[1][2] The indanone core is a prominent feature in numerous biologically
active natural products and plays a significant role in medicinal chemistry and the development
of pharmaceuticals.[3][4][5] The specific dimethyl substitution pattern of this compound
influences its chemical reactivity and potential applications, making precise characterization
essential. This guide will delve into its core physicochemical properties, outline a robust method
for its synthesis, and detail the analytical workflows required to unequivocally confirm its
molecular weight.

Physicochemical and Structural Properties

The foundational properties of a compound dictate its behavior in chemical systems. The
molecular weight, derived from the molecular formula, is a cornerstone of its identity, essential
for stoichiometric calculations in synthesis and for analytical characterization.

The molecular formula for 5,6-Dimethyl-2,3-dihydro-1H-inden-1-one is C11H120.[6] Based on
this, the molecular weight is calculated as follows:
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e (11 x Atomic Mass of Carbon) + (12 x Atomic Mass of Hydrogen) + (1 x Atomic Mass of
Oxygen)

e (11 x 12.011) + (12 x 1.008) + (1 x 15.999) = 160.21 g/mol

A summary of its key properties is presented below.

Property Value Source
5,6-dimethyl-2,3-dihydro-1H-

IUPAC Name ) PubChem][6]
inden-1-one

CAS Number 16440-97-4 ChemBK[1][2]

Molecular Formula C11H120 PubChem][6]

Molecular Weight 160.21 g/mol PubChem][6]

Monoisotopic Mass 160.088815 Da PubChem][6]

Appearance Colorless solid ChemBK[1][2]
Melting Point 45-47 °C ChemBK[1][2]
Boiling Point 129-130 °C ChemBK[1][2]

Topological Polar Surface Area  17.1 A2 PubChem|6]

Synthesis via Intramolecular Friedel-Crafts
Acylation

The most powerful and common method for preparing 1-indanones is the intramolecular
Friedel-Crafts acylation of a suitable phenylpropionic acid derivative.[3][7] This electrophilic
aromatic substitution reaction provides a reliable pathway to the bicyclic indanone core.

Rationale for Synthetic Approach

The chosen precursor, 3-(3,4-dimethylphenyl)propanoic acid, contains the necessary carbon
skeleton. The reaction involves converting the carboxylic acid to a more reactive acyl chloride,
followed by cyclization using a Lewis acid catalyst like aluminum chloride (AICI3). The Lewis
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acid coordinates with the acyl chloride, generating a highly electrophilic acylium ion that is then
attacked by the electron-rich aromatic ring to form the new carbon-carbon bond, closing the
five-membered ring.

Synthesis Workflow Diagram
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Step 1: Acyl Chloride Formation
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Caption: Workflow for the synthesis of 5,6-dimethyl-1-indanone.
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Detailed Experimental Protocol

Acyl Chloride Formation: In a flame-dried, round-bottom flask equipped with a reflux
condenser and a magnetic stirrer, suspend 3-(3,4-dimethylphenyl)propanoic acid (1.0 eq) in
thionyl chloride (2.0 eq). Heat the mixture to reflux for 2 hours. The reaction progress can be
monitored by the cessation of gas (HCI, SOz2) evolution.

Removal of Excess Reagent: After cooling to room temperature, remove the excess thionyl
chloride under reduced pressure. This step is critical to prevent unwanted side reactions in
the subsequent step. The resulting crude 3-(3,4-dimethylphenyl)propanoyl chloride is used
directly.

Friedel-Crafts Acylation: Dissolve the crude acyl chloride in anhydrous dichloromethane
(DCM). In a separate flask, prepare a suspension of aluminum chloride (AICIz, 1.1 eq) in
anhydrous DCM and cool it to 0 °C in an ice bath. Add the acyl chloride solution dropwise to
the AICIs suspension with vigorous stirring.

Reaction and Quenching: After the addition is complete, allow the reaction mixture to stir at 0
°C for 1 hour, then warm to room temperature and stir for an additional 3 hours. Carefully
pour the reaction mixture onto crushed ice containing concentrated HCI to quench the
reaction and decompose the aluminum complex.

Extraction and Purification: Separate the organic layer. Extract the agueous layer twice with
DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and
brine, then dry over anhydrous sodium sulfate. After filtering, concentrate the solvent in
vacuo. Purify the crude product by column chromatography on silica gel to yield pure 5,6-
Dimethyl-2,3-dihydro-1H-inden-1-one.

Analytical Characterization and Molecular Weight
Confirmation

Following synthesis, a battery of analytical techniques is employed to confirm the structure and

purity of the compound. For verifying molecular weight, Mass Spectrometry is the definitive

method.

Role of Analytical Techniques
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e Mass Spectrometry (MS): Directly measures the mass-to-charge ratio (m/z) of the molecular
ion, providing a highly accurate determination of the monoisotopic mass.[8] For 5,6-
Dimethyl-2,3-dihydro-1H-inden-1-one (C11H120), the expected exact mass of the
molecular ion [M]* is 160.0888 Da.[6]

» Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR provide detailed
information about the chemical environment of the hydrogen and carbon atoms, respectively.
This confirms the connectivity of the atoms and the overall structure, indirectly validating the
molecular formula and thus the molecular weight.

« Infrared (IR) Spectroscopy: Identifies the functional groups present. For an indanone, a
strong absorption peak corresponding to the ketone (C=0) stretch is expected around 1700
cm~1, along with peaks for aromatic C=C and aliphatic C-H bonds.[8]

Analytical Workflow for Molecular Weight Verification
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Caption: Self-validating workflow for molecular weight confirmation.

Protocol for Mass Spectrometry Analysis

This protocol describes the use of Electron lonization Mass Spectrometry (EI-MS), a common
and robust technique for analyzing small organic molecules.[8]
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o Sample Preparation: Prepare a dilute solution of the purified 5,6-Dimethyl-2,3-dihydro-1H-
inden-1-one in a volatile organic solvent (e.g., methanol or dichloromethane).

e Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the
instrument parameters for El, typically with an electron energy of 70 eV.

o Sample Introduction: Introduce the sample into the ion source. For volatile compounds, this
is often done via a gas chromatograph (GC-MS), which provides an additional layer of
separation and purity analysis.

 lonization and Fragmentation: In the ion source, the sample molecules are bombarded with
high-energy electrons. This typically ejects an electron from the molecule to form the
positively charged molecular ion ([M]*). Some molecular ions will further fragment into
smaller, characteristic ions.

e Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-
flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

o Data Interpretation: The resulting mass spectrum plots ion abundance versus m/z. The peak
with the highest m/z value that corresponds to the intact molecule is the molecular ion peak.
For 5,6-Dimethyl-2,3-dihydro-1H-inden-1-one, this peak should appear at an m/z of
approximately 160. The high-resolution mass measurement should align with the theoretical
exact mass of 160.0888 Da. The fragmentation pattern observed can be further analyzed to
provide additional structural confirmation.

Conclusion

The molecular weight of 5,6-Dimethyl-2,3-dihydro-1H-inden-1-one is 160.21 g/mol , a value
derived from its molecular formula of C11H120. This fundamental property is not merely a
calculated value but is empirically verifiable through rigorous analytical techniques. A robust
synthetic pathway, such as intramolecular Friedel-Crafts acylation, coupled with a self-
validating analytical workflow centered on mass spectrometry, provides an unequivocal
confirmation of this value. This comprehensive approach ensures the identity, purity, and
quality of the compound, which is paramount for its successful application in research,
particularly in the fields of medicinal chemistry and advanced materials.

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b093330?utm_src=pdf-body
https://www.benchchem.com/product/b093330?utm_src=pdf-body
https://www.benchchem.com/product/b093330?utm_src=pdf-body
https://www.benchchem.com/product/b093330?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b093330?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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